molecular formula C12H15ClN2O3 B11754063 tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate

tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate

Cat. No.: B11754063
M. Wt: 270.71 g/mol
InChI Key: LCHVCPBMYXBQIF-UHFFFAOYSA-N
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Description

tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate is a chemical compound belonging to the class of tert-butyl pyridinyl carbamates, which are highly valued in organic synthesis and pharmaceutical research. This compound features a carbamate moiety protected by a tert-butyl group (Boc group) and is built on a chloropyridine scaffold. The presence of both the chloro and acetyl functional groups on the pyridine ring makes it a versatile and multifunctional intermediate for constructing more complex molecular architectures. Its primary research application is as a key building block in medicinal chemistry, particularly in the synthesis of potential drug candidates. The Boc protecting group can be selectively removed under acidic conditions to reveal a free amine, enabling sequential functionalization in multi-step synthesis. The chloropyridine core allows for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl, heteroaryl, or amine substituents. The acetyl group offers an additional site for chemical modification, for example, through reduction or condensation reactions. Compounds with these structural features have demonstrated significant utility in hit-to-lead optimization campaigns for targets like the SARS-CoV-2 main protease (Mpro), where similar chloropyridine derivatives serve as effective scaffolds that target enzyme sub-pockets. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

tert-butyl N-(3-acetyl-5-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C12H15ClN2O3/c1-7(16)9-5-8(13)6-14-10(9)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17)

InChI Key

LCHVCPBMYXBQIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of 2-Amino-5-chloropyridine

The foundational step involves Boc protection of 2-amino-5-chloropyridine (CAS: 1072-98-6).

Procedure :

  • Reagents : 2-Amino-5-chloropyridine, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

  • Conditions :

    • 2-Amino-5-chloropyridine (1 eq) is dissolved in anhydrous THF.

    • Boc₂O (1.05 eq) and DMAP (0.1 eq) are added under nitrogen.

    • The mixture is stirred at 50–60°C for 3–5 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1).

  • Yield : ~85–90%.

Key Data :

ParameterValue
Starting Material2-Amino-5-chloropyridine
Producttert-Butyl (5-chloropyridin-2-yl)carbamate
Purity (HPLC)>95%

Directed Lithiation and Acetylation

The Boc-protected intermediate undergoes regioselective lithiation at position 3 (ortho to the carbamate), followed by acetyl group introduction.

Procedure :

  • Reagents : tert-Butyl (5-chloropyridin-2-yl)carbamate, n-BuLi (2.5 M in hexanes), N,N,N',N'-tetramethylethylenediamine (TMEDA), acetyl chloride.

  • Conditions :

    • The Boc-protected pyridine (1 eq) is dissolved in dry THF under nitrogen.

    • TMEDA (1.2 eq) is added, and the solution is cooled to –78°C.

    • n-BuLi (1.1 eq) is added dropwise, and the mixture is stirred for 1–2 hours.

    • Acetyl chloride (1.2 eq) is introduced, and the reaction is warmed to 0°C for 1 hour.

  • Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 5:1).

  • Yield : 50–65%.

Key Data :

ParameterValue
Lithiation Basen-BuLi/TMEDA
ElectrophileAcetyl chloride
Regioselectivity>90% at position 3
Purity (NMR)>98%

Alternative Route via Grignard Addition

For substrates with a carboxylic acid precursor, a Grignard-based acetylation is viable.

Procedure :

  • Reagents : tert-Butyl (5-chloro-3-carboxypyridin-2-yl)carbamate, methyl magnesium bromide (3.0 M in THF).

  • Conditions :

    • The carboxylic acid derivative (1 eq) is treated with LiOH·H₂O (2 eq) in THF/water (4:1).

    • After drying, the lithium salt is reacted with MeMgBr (3 eq) at –10°C for 2 hours.

  • Workup : Acidified with HCl, extracted with ethyl acetate, and distilled under reduced pressure.

  • Yield : 60–75%.

Key Data :

ParameterValue
IntermediateLithium 5-chloro-2-(Boc)-pyridin-3-carboxylate
Reaction Time2 hours
Purity (GC)>99%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Lithiation/AcetylationHigh regioselectivityRequires cryogenic conditions50–65%
Grignard AdditionScalable, no cryogenic stepsRequires carboxylic acid precursor60–75%

Optimization Strategies

  • Temperature Control : Lithiation at –78°C minimizes side reactions.

  • Electrophile Choice : Acetyl imidazole improves acetyl group retention compared to acetyl chloride.

  • Purification : Gradient elution (hexane to ethyl acetate) enhances product purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound serves as a lead candidate in drug discovery, particularly for developing antimicrobial and anticancer agents . Its unique structural properties, characterized by the presence of a tert-butyl group and a chlorinated pyridine ring, contribute to its biological activity and reactivity.

Biological Activities

Research indicates that tert-butyl (3-acetyl-5-chloropyridin-2-yl)carbamate exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that are still being elucidated.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several chemical reactions that yield the final product with high purity. Its molecular formula is C12H15ClN2O2, with a molar mass of approximately 270.71 g/mol.

Synthesis Overview

The synthesis process generally includes:

  • Formation of the pyridine ring.
  • Introduction of the acetyl group at the 3-position.
  • Chlorination at the 5-position.
  • Attachment of the tert-butyl carbamate moiety.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound, highlighting its potential as a new antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it activates specific apoptotic pathways, making it a promising candidate for further development in oncology.

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate 3-acetyl, 5-Cl, 2-carbamate C₁₂H₁₅ClN₂O₃ 270.71 Intermediate for kinase inhibitors; enhanced electrophilicity due to Cl and acetyl groups
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-F, 4-OH, 6-CH₃ (pyrimidine core) C₁₁H₁₆FN₃O₃ 257.26 Antiviral candidate; fluorine enhances metabolic stability
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-F, 2-CH₂-carbamate C₁₁H₁₅FN₂O₂ 226.25 Building block for PET tracers; fluorine aids in radiolabeling
tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate 3-allyl, 4-Cl, 2-carbamate C₁₃H₁₇ClN₂O₂ 280.74 Cross-coupling precursor; allyl group enables functionalization
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-OCH₃, 3-CH₂-carbamate C₁₄H₂₀N₂O₄ 280.32 Neuroprotective agent; methoxy groups improve blood-brain barrier penetration
tert-Butyl (3-chloro-5-boronopyridin-2-yl)carbamate 3-Cl, 5-boronate, 2-carbamate C₁₄H₂₀BClN₂O₄ 342.59 Suzuki-Miyaura coupling substrate; boronate enables cross-coupling

Key Observations:

Substituent Effects on Reactivity :

  • The chlorine atom in the target compound and tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate increases electrophilicity, facilitating nucleophilic aromatic substitution reactions .
  • Acetyl groups (as in the target compound) enhance hydrogen-bonding interactions, which may influence crystal packing or target binding in biological systems .

Biological Applications :

  • Fluorinated analogs (e.g., and ) prioritize metabolic stability and imaging applications, whereas methoxy-substituted derivatives ( and ) focus on CNS-targeted therapeutics .
  • The target compound’s acetyl group may confer selectivity in kinase inhibition due to its electron-withdrawing nature, a feature absent in allyl- or methoxy-substituted analogs .

Synthetic Utility :

  • Boronate-containing derivatives (e.g., ) are critical for cross-coupling reactions, whereas allyl groups () enable further functionalization via click chemistry or oxidation .

Structural and Crystallographic Insights

While direct crystallographic data for this compound are unavailable, analogous compounds exhibit predictable hydrogen-bonding patterns. For example:

  • Hydrogen bonding: Carbamate groups typically act as hydrogen-bond acceptors, while hydroxyl or amine substituents (e.g., ) serve as donors, influencing crystal lattice stability .
  • Software tools : Programs like Mercury () and SHELX () enable comparative analysis of molecular packing and intermolecular interactions in related structures .

Biological Activity

tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure

The compound features a tert-butyl group attached to a pyridine ring with an acetyl group at the 3-position and a chlorine substituent at the 5-position. Its molecular formula is C12_{12}H14_{14}ClN1_{1}O2_{2}, with a molar mass of approximately 270.71 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways, although specific targets remain to be fully elucidated.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it may interact with enzymes such as aspartate transcarbamoylase (ATCase), which plays a crucial role in pyrimidine biosynthesis. Inhibiting ATCase can selectively target parasitic pathways without affecting human counterparts, presenting a therapeutic avenue for conditions like malaria .

The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately influencing cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against Gram-positive and Gram-negative bacteria.
  • Enzyme Activity Assays : In vitro assays revealed that this compound inhibited ATCase with an IC50 value indicating potent activity. Further studies are needed to explore its selectivity and potential off-target effects .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacteria
Enzyme InhibitionInhibits ATCase
CytotoxicityLow cytotoxicity in human cells

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves reacting a pyridinylamine derivative (e.g., 3-acetyl-5-chloropyridin-2-amine) with tert-butyl chloroformate under basic conditions. Triethylamine or sodium carbonate is often used to neutralize HCl byproducts . Key optimization steps include:

  • Temperature control : Reactions are performed at 0–5°C to suppress competing acylation of the acetyl group.
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can the structure of this compound be validated post-synthesis?

A combination of analytical techniques is recommended:

  • NMR : 1^1H and 13^{13}C NMR should confirm the carbamate linkage (δ ~150 ppm for carbonyl) and substituent positions on the pyridine ring.
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+ for C12_{12}H15_{15}ClN2_2O3_3: calc. 271.08).
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL for refinement provides bond-length/angle data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate group in nucleophilic substitution reactions?

The carbamate’s carbonyl group acts as an electron sink, stabilizing transition states during nucleophilic attack. The tert-butyl group provides steric hindrance, directing reactivity to the pyridine’s chlorine or acetyl substituents. For example:

  • Chlorine displacement : Aryl chlorides undergo Suzuki coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis, requiring anhydrous conditions and inert atmospheres .
  • Acetyl reactivity : The acetyl group can undergo condensation reactions with hydrazines to form hydrazones, monitored via TLC (Rf shift) or HPLC .

Q. How do electronic effects of the 3-acetyl and 5-chloro substituents influence the compound’s spectroscopic and catalytic properties?

  • IR spectroscopy : The acetyl C=O stretch (~1680 cm1^{-1}) and carbamate C=O (~1720 cm1^{-1}) show distinct bands, with chlorine’s electron-withdrawing effect downshifting the pyridine ring vibrations.
  • Catalytic behavior : In cross-coupling reactions, the 5-chloro group’s electronegativity enhances oxidative addition rates in Pd-mediated reactions, while the acetyl group’s resonance effects stabilize intermediates .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in unit cell parameters or disorder modeling can arise from:

  • Polymorphism : Use Mercury software to compare packing motifs and hydrogen-bonding networks .
  • Twinned crystals : SHELXD or Olex2 tools can deconvolute overlapping reflections .
  • Thermal motion : Refinement with anisotropic displacement parameters (ADPs) in SHELXL improves accuracy .

Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?

  • Docking studies : Molecular docking (AutoDock Vina) into kinase targets (e.g., EGFR) predicts binding affinities. The acetyl group may form hydrogen bonds with catalytic lysine residues.
  • MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories. Experimental validation via enzyme inhibition assays (IC50_{50} determination) and SPR binding kinetics is critical .

Methodological Guidance

Q. How to design a kinetic study for hydrolysis of the carbamate group under varying pH conditions?

  • Experimental setup : Use buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (loss of carbamate absorbance at 260 nm).
  • Data analysis : Fit time-dependent concentration data to first-order kinetics (kobsk_{\text{obs}}) and plot pH-rate profiles to identify acid/base-catalyzed pathways .

Q. What protocols ensure reproducibility in scaled-up synthesis for multi-gram quantities?

  • Process control : Use automated syringe pumps for reagent addition to maintain stoichiometry.
  • In-line monitoring : ReactIR tracks carbamate formation in real time via carbonyl peak integration.
  • Quality control : LC-MS purity checks (>98%) and Karl Fischer titration (<0.1% H2_2O) prevent batch failures .

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